molecular formula C5H4ClN5O B13242836 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol

6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B13242836
M. Wt: 185.57 g/mol
InChI Key: VRCNOGVMUIGMTJ-UHFFFAOYSA-N
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Description

6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method starts with the treatment of a formimidate derivative with hydrazine hydrate in ethanol, leading to the formation of the pyrazolopyrimidine core . Another approach involves the use of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde as a starting material, which undergoes cyclization with hydrazine hydrate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to the presence of both amino and chloro substituents, which enhance its ability to interact with a wide range of biological targets. This dual functionality allows for greater versatility in drug design and development .

Properties

Molecular Formula

C5H4ClN5O

Molecular Weight

185.57 g/mol

IUPAC Name

6-amino-3-chloro-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4ClN5O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H4,7,8,9,10,11,12)

InChI Key

VRCNOGVMUIGMTJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(NC2=O)N)Cl

Origin of Product

United States

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